Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate
Description
Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate is a cyclopropane-containing ester derivative with a methanesulfonyloxy (mesyloxy) functional group attached to a methyl substituent on the cyclopropane ring. The mesyloxy group (-OSO₂Me) is a strong electron-withdrawing moiety, enhancing the compound’s reactivity in nucleophilic substitution reactions compared to analogs with halide or thiol substituents .
The mesyloxy group increases polarity, likely improving solubility in polar aprotic solvents like DCM or DMF, which aligns with its use in multi-step syntheses described in .
Properties
IUPAC Name |
methyl 2-[1-(methylsulfonyloxymethyl)cyclopropyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5S/c1-12-7(9)5-8(3-4-8)6-13-14(2,10)11/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSNDKHMSTTXPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CC1)COS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mesylation of Hydroxymethyl Precursor
The most common method involves mesylation of 1-(hydroxymethyl)cyclopropaneacetonitrile (IV) using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine or diisopropylethylamine).
Steps :
- Mesylation :
$$ \text{1-(Hydroxymethyl)cyclopropaneacetonitrile} + \text{MsCl} \xrightarrow{\text{Base}} \text{1-(Methanesulfonyloxymethyl)cyclopropaneacetonitrile (V)} $$
- Esterification :
The nitrile group in intermediate V is hydrolyzed to a carboxylic acid under basic conditions (e.g., NaOH), followed by esterification with methanol to form the methyl ester.
Alternative Pathway via Cyclopropaneacetonitrile Derivatives
A patent (WO2007088545A2) describes a route starting from 1-(hydroxymethyl)cyclopropaneacetonitrile (IV):
- Bromination :
$$ \text{IV} + \text{PPh}3 + \text{Br}2 \rightarrow \text{1-(Bromomethyl)cyclopropaneacetonitrile} $$
Thiourea Reaction :
Brominated intermediate reacts with thiourea to form a stable isothiuronium salt, which is hydrolyzed to the thiol acid.Esterification :
The thiol acid is esterified with methanol under acidic conditions to yield the methyl ester.
Industrial-Scale Optimization
Reaction Conditions
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C (mesylation step) | Prevents decomposition |
| Solvent | Anhydrous THF or CH$$2$$Cl$$2$$ | Enhances reagent solubility |
| Base | Triethylamine | Neutralizes HCl byproduct |
| Reaction Time | 2–4 hours | Balances completion vs. side reactions |
Purification Methods
- Crystallization : Hexanes or MTBE for final product isolation.
- Chromatography : Silica gel (for lab-scale purification).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Mesylation-Esterification | High yield (>85%), scalable | Requires strict anhydrous conditions |
| Bromination-Thiourea | Stable intermediates | Multi-step, lower overall yield (~70%) |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyloxy group can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution Reactions: The major products depend on the nucleophile used.
Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate involves its reactivity as an ester and a methanesulfonyloxy derivative. The ester group can undergo hydrolysis, while the methanesulfonyloxy group can participate in substitution reactions . These reactions are facilitated by the presence of suitable nucleophiles or hydrolytic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, focusing on substituent effects, physical properties, and applications:
Key Observations:
Substituent Effects on Reactivity :
- The mesyloxy group (-OSO₂Me) in the target compound is a superior leaving group compared to bromine (-Br) or mercapto (-SH), enabling faster SN2 reactions. This makes it advantageous in synthesizing complex molecules like Montelukast intermediates () .
- The bromo analog (MW 207.07) is less polar but thermally stable (boiling point 211°C), favoring use in high-temperature reactions .
- The mercapto analog exhibits nucleophilic reactivity due to the -SH group, enabling applications in thiol-mediated conjugations .
Synthetic Utility :
- The target compound and its chloro-mesyl analog (32a in ) are synthesized via mesylation of cyclopropane precursors, achieving >90% purity and high yields (58–97%) .
- In contrast, the bromo analog is prepared via bromination of cyclopropaneacetic acid derivatives, emphasizing substituent-dependent pathway selection .
Mercapto compounds demand inert atmospheres to prevent oxidation .
Q & A
Q. How is Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate utilized in the design of conformationally constrained peptides?
The compound’s cyclopropane ring introduces rigidity into peptide backbones, mimicking natural amino acids with cyclopropyl groups (e.g., 1-aminocyclopropane-1-carboxylic acid). This structural constraint enhances biostability and receptor selectivity. For synthesis:
Cyclopropane ring formation : Use [2+1] cycloaddition or vinylogous addition to generate the cyclopropyl core (e.g., reacting methyl 2-chloro-2-cyclopropylideneacetate with indoles to form spirocyclic analogs) .
Methanesulfonyloxy introduction : React the cyclopropane intermediate with methanesulfonyl chloride under basic conditions.
Esterification : Protect the carboxylic acid group as a methyl ester for stability during peptide coupling .
Key application: Hruby et al. demonstrated that cyclopropane-containing peptides exhibit improved potency in opioid receptor studies .
Q. What synthetic methodologies are effective for preparing derivatives of this compound?
Derivatives are synthesized via functional group interconversion:
- Nucleophilic substitution : Replace the methanesulfonyloxy group with amines or thiols (e.g., using NH₃ or NaSH to yield amino- or thio-methyl analogs) .
- Oxidation/Reduction : Convert the methyl ester to a carboxylic acid (LiAlH₄ reduction followed by oxidation) or modify the cyclopropane ring’s substituents .
- Cross-coupling reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the cyclopropane position .
Advanced Research Questions
Q. How do stereochemical challenges in cyclopropane ring formation impact reaction yields, and how can they be addressed?
The strained cyclopropane ring often leads to side reactions (e.g., ring-opening or isomerization). Key strategies:
- Temperature control : Low temperatures (−78°C to 0°C) minimize thermal rearrangements .
- Catalyst optimization : Use chiral catalysts (e.g., Rh(II) complexes) for enantioselective cyclopropanation .
- Monitoring techniques : Employ in-situ NMR or HPLC to track stereochemical integrity during synthesis .
Data contradiction: Studies report varying yields (40–85%) depending on solvent polarity; polar aprotic solvents (DMF) favor higher yields but may accelerate decomposition .
Q. What analytical techniques are critical for resolving contradictions in reported reactivity of the methanesulfonyloxy group?
Conflicting reactivity data (e.g., substitution vs. elimination) arise from solvent and base effects. Methodological solutions:
- Kinetic studies : Use stopped-flow NMR to monitor reaction pathways in real-time .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and identify dominant mechanisms .
- Isotopic labeling : Introduce ¹⁸O or deuterium at the methanesulfonyloxy group to trace substitution pathways .
Q. How can the compound’s cyclopropane ring be leveraged to study structure-activity relationships (SAR) in drug discovery?
The ring’s rigidity allows precise control over pharmacophore orientation. Case study:
- Analog synthesis : Replace the methanesulfonyloxy group with bioisosteres (e.g., phosphonate or boronic acid) to modulate solubility and target binding .
- Biological testing : Compare IC₅₀ values of analogs against Montelukast-like targets (e.g., leukotriene receptors) to identify optimal substituents .
- Crystallography : Resolve co-crystal structures with target proteins to validate binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
